3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride
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Overview
Description
3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique indolizine core, which is a bicyclic structure containing nitrogen, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a primary amine in a Mannich reaction to introduce the aminomethyl group at the desired position on the indolizine ring.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where the corresponding carboxylic acid or its derivative reacts with an amine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of the indolizine ring.
Reduction: Reduced forms of the carboxamide or aminomethyl groups.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the indolizine core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)indole: Similar structure but lacks the tetrahydroindolizine core.
5,6,7,8-Tetrahydroindolizine-1-carboxamide: Similar core structure but without the aminomethyl group.
Indolizine-1-carboxamide: Lacks both the aminomethyl group and the tetrahydro structure.
Uniqueness
3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is unique due to the combination of its aminomethyl group and the tetrahydroindolizine core. This combination provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-6-7-5-8(10(12)14)9-3-1-2-4-13(7)9;/h5H,1-4,6,11H2,(H2,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOPYCSNMDIOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2CN)C(=O)N)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138005-84-0 |
Source
|
Record name | 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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